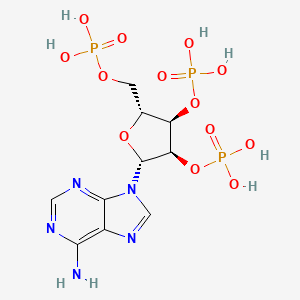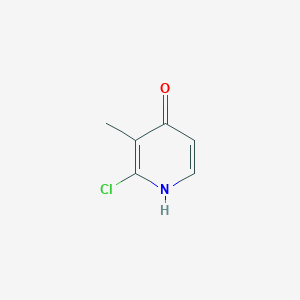
Adenosine trisphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine trisphosphate is a nucleotide that serves as the primary energy carrier in cells. It captures chemical energy obtained from the breakdown of food molecules and releases it to fuel other cellular processes. This compound is essential for various cellular functions, including metabolic reactions, transport of substances across membranes, and mechanical work such as muscle contraction .
Métodos De Preparación
Adenosine trisphosphate can be synthesized through several methods. One common method involves the use of adenosine and polyphosphate in an in vitro multi-enzyme cascade system. This system combines adenosine kinase and polyphosphate kinases to achieve high rates of this compound production . Industrial production often utilizes living yeast cells to synthesize this compound on a large scale .
Análisis De Reacciones Químicas
Adenosine trisphosphate undergoes various chemical reactions, including hydrolysis, which converts it to adenosine diphosphate and an inorganic phosphate group. This reaction releases energy that can be harnessed for cellular work . The compound can also participate in phosphorylation reactions, transferring a phosphate group to other molecules, which is crucial for many cellular processes .
Aplicaciones Científicas De Investigación
Adenosine trisphosphate is widely used in scientific research due to its role as an energy carrier. In chemistry, it is used as a phosphate donor in enzyme-catalyzed reactions. In biology, it is essential for cellular metabolism and signal transduction pathways. In medicine, this compound is used in treatments for conditions such as heart disease and cancer. It is also utilized in industrial applications, including the production of bioluminescent assays to measure microbial activity in drinking water .
Mecanismo De Acción
Comparación Con Compuestos Similares
Adenosine trisphosphate is often compared with other nucleotides such as adenosine diphosphate and adenosine monophosphate. While all three compounds are involved in energy transfer, this compound has three phosphate groups, making it the most energy-rich. Adenosine diphosphate and adenosine monophosphate have two and one phosphate groups, respectively, and are less energy-dense . Other similar compounds include guanosine triphosphate, cytidine triphosphate, and uridine triphosphate, which also serve as energy carriers in cells but have different nucleobases .
Propiedades
Fórmula molecular |
C10H16N5O13P3 |
|---|---|
Peso molecular |
507.18 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-diphosphonooxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(28-31(22,23)24)6(27-30(19,20)21)4(26-10)1-25-29(16,17)18/h2-4,6-7,10H,1H2,(H2,11,12,13)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/t4-,6-,7-,10-/m1/s1 |
Clave InChI |
JRIZSBGDMDSKRF-KQYNXXCUSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis-(+/-)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol-d6; Racemic Tramadol-d6; Tramadol Contramid-d6; cis-Tramadol-d6; Tramaliv-d6](/img/structure/B13445884.png)
![N-[2-[2-[3,5-Dichloro-4-[(4-chlorophenyl)cyanomethyl]phenyl]hydrazinylidene]acetyl]-carbamic Acid Ethyl Ester](/img/structure/B13445885.png)

![N-[3-[4-(7-chloro-4-quinolyl)piperazin-1-yl]propyl]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B13445902.png)




![2-[[(4-Phenoxy-3-pyridinyl)amino]methyl]phenol](/img/structure/B13445937.png)


![Benzyl N-[(1R,2S)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B13445947.png)
![(2R,4aR,6S,7R,8R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B13445949.png)

